8-Fluoro-2H-chromen-2-one
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Overview
Description
8-Fluoro-2H-chromen-2-one is a fluorinated derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure, and they have been widely studied for their medicinal properties
Preparation Methods
One common method is the Selectfluor-promoted synthesis, which involves the use of Selectfluor as a fluorinating agent under solvent-free conditions . This method is environmentally friendly and provides good yields. Another approach involves the use of β-ketoesters and substituted phenols in the presence of a fluorinating agent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
8-Fluoro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the coumarin ring, leading to the formation of dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Fluoro-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 8-Fluoro-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially increasing its efficacy as a therapeutic agent . The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in oxidative stress and inflammation .
Comparison with Similar Compounds
8-Fluoro-2H-chromen-2-one can be compared with other fluorinated coumarins and non-fluorinated coumarins:
Properties
CAS No. |
75487-83-1 |
---|---|
Molecular Formula |
C9H5FO2 |
Molecular Weight |
164.13 g/mol |
IUPAC Name |
8-fluorochromen-2-one |
InChI |
InChI=1S/C9H5FO2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H |
InChI Key |
CCWDACUHUUXVSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC(=O)C=C2 |
Origin of Product |
United States |
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